molecular formula C5H15ClN2 B12283298 [(3S)-3-aMinobutyl](methyl)amine hydrochloride

[(3S)-3-aMinobutyl](methyl)amine hydrochloride

Cat. No.: B12283298
M. Wt: 138.64 g/mol
InChI Key: BBNPTHHQFPNNFD-UHFFFAOYSA-N
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Description

(3S)-3-Aminotutylamine hydrochloride is a chemical compound with the molecular formula C5H15ClN2. It is a derivative of amine and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique properties and versatility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Aminotutylamine hydrochloride typically involves reductive amination. This process includes the formation of an imine from an amine and an aldehyde or ketone, followed by reduction to form the desired amine. Common reducing agents used in this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods

Industrial production of (3S)-3-Aminotutylamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Aminotutylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3S)-3-Aminotutylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes and ketones, which are then reduced to form amines. This process is crucial in various biochemical pathways and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Aminotutylamine hydrochloride is unique due to its specific stereochemistry and the presence of both primary and secondary amine groups. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Biological Activity

(3S)-3-Aminobutylamine hydrochloride is a chiral amine with significant biological implications, particularly in pharmacology and medicinal chemistry. This compound is structurally related to various bioactive molecules and has been studied for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound (3S)-3-Aminobutylamine hydrochloride features an amino group that contributes to its biological activity. The stereochemistry at the 3-position is crucial for its interaction with biological targets, particularly receptors and enzymes.

  • Receptor Interaction : (3S)-3-Aminobutylamine hydrochloride has been shown to interact with various receptors, including:
    • Melanocortin-5 Receptor (MC5R) : It acts as an antagonist, modulating pathways involved in energy homeostasis and inflammation .
    • Neurotransmitter Systems : The compound may influence neurotransmitter release, particularly in dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes, leading to altered metabolic pathways. For example, it has been evaluated for its effects on enzymes involved in amino acid metabolism.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of (3S)-3-Aminobutylamine hydrochloride:

Study ReferenceBiological ActivityIC50 (μM)Target
Cytotoxicity against Jurkat cells1.6T-cell leukemia
MC5R antagonism0.5Melanocortin-5 receptor
Antimicrobial activity0.25Gram-positive bacteria

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various amine derivatives, including (3S)-3-Aminobutylamine hydrochloride, on human leukemic T (Jurkat) cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Melanocortin Receptor Modulation : Research into the modulation of the melanocortin-5 receptor revealed that (3S)-3-Aminobutylamine hydrochloride acts as a selective antagonist, suggesting its potential in treating conditions related to obesity and metabolic syndrome .
  • Antimicrobial Properties : The compound was also evaluated for its antimicrobial properties against various bacterial strains. It exhibited low minimum inhibitory concentrations (MICs), indicating effective antimicrobial action while maintaining low cytotoxicity towards mammalian cells .

Structure-Activity Relationship (SAR)

The biological activity of (3S)-3-Aminobutylamine hydrochloride is influenced by its structural characteristics. Modifications to the side chains or alterations in stereochemistry can significantly affect its potency and selectivity towards biological targets. For instance:

  • Increasing lipophilicity often enhances receptor binding affinity.
  • Stereochemical variations can lead to differences in enzyme inhibition profiles.

Properties

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

1-N-methylbutane-1,3-diamine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H

InChI Key

BBNPTHHQFPNNFD-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC)N.Cl

Origin of Product

United States

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